molecular formula C9H9N3O B3360409 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one CAS No. 88877-07-0

3-amino-5-methyl-1,6-naphthyridin-2(1H)-one

Cat. No. B3360409
CAS RN: 88877-07-0
M. Wt: 175.19 g/mol
InChI Key: DFNCTXBIIIZMGQ-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the naphthyridine family and has a wide range of applications in scientific research.

Scientific Research Applications

Medicinal Chemistry and Kinase Inhibition

The 1,6-naphthyridine motif, which includes 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one, serves as a versatile scaffold in medicinal chemistry due to its ability to exhibit various bioactivities when properly substituted. Particularly, this compound has been identified as a new class of c-Met kinase inhibitor, showing effectiveness in inhibiting TPR-Met phosphorylation and the proliferation of certain cells at low micromolar concentrations (Wang et al., 2013).

Synthesis Methods

A novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones, including derivatives like 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one, has been developed. This involves cyclizing certain precursors and then converting these via the Curtius rearrangement, highlighting the compound's accessibility for research and potential pharmaceutical applications (Singh & Lesher, 1990).

Selective Inhibitors Research

Research on derivatives of 1,6-naphthyridin-2(1H)-one has shown that they can act as potent inhibitors of protein tyrosine kinases, with selectivity for certain enzymes. This includes the ability to prevent phosphorylation by specific enzymes, thereby demonstrating its potential in targeted therapeutic applications (Thompson et al., 2000).

Structural and Biological Activity Studies

The crystal structure of a derivative of 1,6-naphthyridin-2(1H)-one has been characterized, showing antiproliferative activity towards breast cancer cell lines. This underscores the compound's relevance in developing new therapeutic agents (Guillon et al., 2017).

Biomedical Applications

1,6-Naphthyridin-2(1H)-ones, including its derivatives, have shown a wide range ofbiomedical applications. These compounds provide ligands for several receptors in the body and include a subfamily of more than 17,000 compounds. Their diverse substituents and synthetic methods, as well as their biomedical applications, have been extensively studied and documented, highlighting their significance in pharmaceutical research (Oliveras et al., 2021).

TOP1-Targeting Activity and Cytotoxicity

The compound and its derivatives have been evaluated for their TOP1-targeting activity and cytotoxicity. Such studies are crucial for understanding the potential of these compounds in cancer treatment, where they have shown promising results against specific cancer cell lines (Singh et al., 2003).

Spectroscopic and Theoretical Studies

Spectroscopic studies of derivatives of 1,6-naphthyridines, including 3-amino-5-methyl-1,6-naphthyridin-2(1H)-one, have provided insights into their solvatochromism and intramolecular interactions. This research helps in understanding the physicochemical properties of these compounds, which is essential for their application in drug design and development (Santo et al., 2003).

Microwave-Assisted Synthesis for Biomedical Screening

The microwave-assisted synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives has been developed. This method offers a fast and efficient way to produce these compounds for biomedical screening, demonstrating their potential in rapid drug discovery processes (Han et al., 2010).

properties

IUPAC Name

3-amino-5-methyl-1H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCTXBIIIZMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530554
Record name 3-Amino-5-methyl-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-methyl-1,6-naphthyridin-2(1H)-one

CAS RN

88877-07-0
Record name 3-Amino-5-methyl-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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